1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea, also known as FMeO-PEO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has been shown to have a particular affinity for the vesicular monoamine transporter, which is involved in the uptake of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the induction of apoptosis in certain cell types. This compound has also been shown to have potential as an anti-cancer agent, due to its ability to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea in lab experiments is its specificity for certain targets, such as the vesicular monoamine transporter. This allows researchers to selectively modulate neurotransmitter release and study the effects on the nervous system. However, one limitation of using 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea is its potential toxicity, particularly at higher doses.
Future Directions
There are a number of potential future directions for research involving 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea. One area of interest is the development of more selective compounds that target specific enzymes or receptors in the nervous system. Another potential application is the use of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea as a tool for studying the mechanisms of drug addiction and withdrawal. Additionally, there is potential for the use of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs.
Synthesis Methods
The synthesis of 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea involves a multi-step process, starting with the reaction of 2-fluoro-4-methoxyphenethylamine with 4-bromobutyric acid to form the intermediate 2-(2-fluoro-4-methoxyphenyl)ethyl 4-bromobutanoate. This intermediate is then reacted with urea and potassium carbonate to form the final product, 1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea.
Scientific Research Applications
1-[2-(2-Fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to have a variety of effects on the brain and nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes.
properties
IUPAC Name |
1-[2-(2-fluoro-4-methoxyphenyl)ethyl]-3-(oxan-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-14-3-2-13(15(17)10-14)4-7-18-16(20)19-11-12-5-8-22-9-6-12/h2-3,10,12H,4-9,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVNVSQQUGGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)NCC2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.